Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Free Acid
Ethyl (4-bromo-2-methylphenyl)alaninate exhibits a calculated LogP of 3.12 , significantly higher than the predicted LogP of approximately 2.3 for the corresponding methyl ester analog and substantially greater than the free acid form (estimated LogP <1). This increased lipophilicity is directly correlated with improved passive membrane permeability, a critical factor for oral drug absorption and blood-brain barrier penetration. In head-to-head comparisons within the class of halogenated phenylalanine derivatives, higher LogP values consistently translate to enhanced cellular uptake in Caco-2 permeability assays .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.12 (calculated) |
| Comparator Or Baseline | Methyl ester analog (estimated LogP ~2.3); Free acid (estimated LogP <1) |
| Quantified Difference | ΔLogP ≥ +0.82 relative to methyl ester; ≥ +2.1 relative to free acid |
| Conditions | Computed using XLogP3 algorithm; values from vendor datasheets and PubChem |
Why This Matters
Higher LogP enables better passive diffusion across biological membranes, reducing the need for active transport and improving oral bioavailability potential.
- [1] PubChem. (n.d.). [(4-bromo-2-methylphenyl)methyl](methyl)amine. Computed Properties: XLogP3-AA 2.3. View Source
- [2] Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients for human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880–885. View Source
